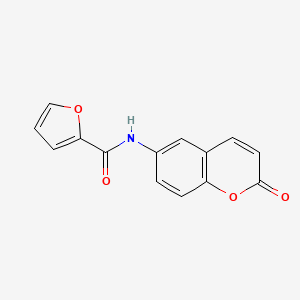

N-(2-氧代-2H-色满-6-基)-2-呋喃酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

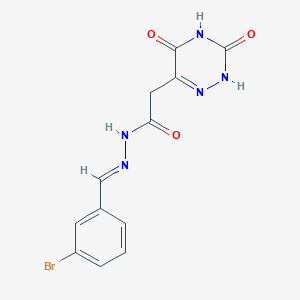

"N-(2-oxo-2H-chromen-6-yl)-2-furamide" is a chemical compound that belongs to the class of organic molecules known as furamides, which are characterized by a furan ring attached to an amide group. This compound is related to coumarins and chromenes, which are known for their wide range of biological activities and applications in pharmaceutical chemistry.

Synthesis Analysis

The synthesis of related coumarin and chromene derivatives often involves the formation of a core structure followed by functionalization. For example, a study detailed the synthesis of a molecule comprising a carboxamide group bonded to a furan ring and a 4-oxothiazolidin-3-yl group connected to a substituted chromen-3-yl group, highlighting the intricate synthetic routes employed for these compounds (Zhao & Zhou, 2009). Other research has focused on the one-pot cyclizations of halochromones with β-ketoamides, leading to the formation of furo[3,2-b]chromen-9-ones, demonstrating the complexity and versatility of synthetic strategies for these molecules (Savych et al., 2015).

Molecular Structure Analysis

The molecular structure of compounds within this chemical family often features extensive hydrogen bonding and π-π interactions, contributing to their stability and reactivity. For instance, the crystal structure analysis of a related molecule revealed strong intermolecular hydrogen bonding interactions, indicating the importance of these interactions in the molecular assembly of such compounds (Anuradha et al., 2012).

Chemical Reactions and Properties

These compounds exhibit diverse reactivity towards various chemical agents, forming a wide range of derivatives. A novel compound demonstrated reactivity with mono- and di-nitrogen nucleophiles, leading to the formation of enamines, enaminones, and benzofuran derivatives, showcasing the chemical versatility of the chromen-furan moiety (Ali et al., 2020).

Physical Properties Analysis

The physical properties, including crystal structures and hydrogen bonding patterns, are crucial for understanding the stability and potential applications of these compounds. Detailed crystallographic studies provide insights into their solid-state architecture and the role of non-covalent interactions in determining their physical properties (Reis et al., 2013).

Chemical Properties Analysis

The chemical properties of "N-(2-oxo-2H-chromen-6-yl)-2-furamide" and related compounds are influenced by their functional groups, leading to a variety of biological activities and potential applications in medicinal chemistry. Studies exploring the synthesis and reactivity of these compounds contribute to the development of novel molecules with enhanced properties and applications (Zhou et al., 2013).

科学研究应用

高性能含能材料

研究表明,呋喃和富氮盐的衍生物表现出高密度、中等到良好的热稳定性以及优异的爆轰性能,表明其作为含能材料具有潜在应用。张和 Shreeve (2014) 进行的研究重点介绍了使用氧酮作为将偶氮氧 N-氧化物官能团引入呋喃骨架的有效氧化剂,为这些材料提供了一种直接且低成本的合成途径 (Zhang & Shreeve, 2014)。

配位化学和多核配合物

N,N'-双(配位基团取代)草酰胺的配位性质已得到彻底研究,证明它们适用于设计均金属和异金属物种的配体。Ruiz 等人 (1999) 讨论了它们在合理设计具有定制核数的含草酰胺多核物种方面的潜力 (Ruiz et al., 1999)。

电催化应用

N-氧基化合物,包括与“N-(2-氧代-2H-色满-6-基)-2-呋喃酰胺”相关的化合物,因广泛用作有机分子选择性氧化的催化剂而著称。Nutting、Rafiee 和 Stahl (2018) 综述了氨氧基和亚氨氧基在电合成反应中的电化学性质和应用,强调了它们在实验室和工业环境中的重要性 (Nutting, Rafiee, & Stahl, 2018)。

具有光敏基团的芳香族聚酰胺的合成

Nechifor (2009) 合成了一种新型单体二酸,结合了香豆素生色团,用于直接缩聚反应以生产新的芳香族聚酰胺。这些聚合物表现出良好的热性能、在极性溶剂中的溶解性以及在材料科学中的应用潜力,特别是由于它们的光敏特性 (Nechifor, 2009)。

新型抗菌剂

含噻唑烷-4-酮环的香豆素衍生物的合成和生物学评估已得到探索,显示出潜在的抗菌性能。Ramaganesh、Bodke 和 Venkatesh (2010) 开发了表现出显着抗菌活性的化合物,表明这些衍生物的治疗潜力 (Ramaganesh, Bodke, & Venkatesh, 2010)。

结构分析和分子相互作用

Zhao 和 Zhou (2009) 等人进行的研究详细阐述了“N-(2-氧代-2H-色满-6-基)-2-呋喃酰胺”衍生物的分子结构和分子间相互作用,这对于理解其化学性质和潜在应用至关重要 (Zhao & Zhou, 2009)。

安全和危害

属性

IUPAC Name |

N-(2-oxochromen-6-yl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO4/c16-13-6-3-9-8-10(4-5-11(9)19-13)15-14(17)12-2-1-7-18-12/h1-8H,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYORPRDDASQQKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NC2=CC3=C(C=C2)OC(=O)C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-oxo-2H-chromen-6-yl)furan-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(cyclobutylcarbonyl)-4-{[3-(2-fluorophenoxy)-1-azetidinyl]carbonyl}piperidine](/img/structure/B5535715.png)

![4-[(dimethylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5535729.png)

![N,N'-[(3-phenoxyphenyl)methylene]diacetamide](/img/structure/B5535751.png)

![2-fluoro-4-{2-[(3R*,5R*)-3-(hydroxymethyl)-5-(morpholin-4-ylmethyl)piperidin-1-yl]-2-oxoethyl}phenol](/img/structure/B5535756.png)

![4-phenyl-7,8,9,10-tetrahydro-6H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B5535762.png)

![1-[(1-methyl-1H-imidazol-2-yl)methyl]-N-[4-(1H-pyrazol-5-yl)phenyl]piperidine-3-carboxamide](/img/structure/B5535779.png)

![4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]piperidine](/img/structure/B5535785.png)

![(3R*,4R*)-3-isopropyl-4-methyl-1-[N-methyl-N-(pyridin-3-ylmethyl)glycyl]pyrrolidin-3-ol](/img/structure/B5535788.png)

![3-(3-methoxyphenyl)-N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5535825.png)

![3-[ethyl(2-hydroxyethyl)amino]-1-(2-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B5535832.png)